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An In-Depth Technical Guide to the Electronic and Structural Properties of Yttrium Nitride (YN)

under Hydrostatic Pressure

Abstract
Yttrium Nitride (YN), a transition metal nitride, exhibits robust physical properties making it a

candidate for advanced electronic and coating applications. This guide provides a

comprehensive overview of the structural and electronic properties of YN under hydrostatic

pressure, synthesizing theoretical and experimental findings. At ambient conditions, YN

crystallizes in the stable rocksalt (B1) structure and behaves as an indirect bandgap

semiconductor.[1][2][3] Under compression, it undergoes a first-order structural phase

transition to a higher-density phase, accompanied by significant changes in its electronic band

structure. This document consolidates quantitative data on transition pressures, structural

parameters, and bandgap evolution, details the primary experimental and computational

methodologies employed in its study, and presents visual workflows of the underlying scientific

processes.

Introduction
Yttrium Nitride (YN) is a hard, refractory material with a high melting point, positioning it as a

promising material for applications in protective hard coatings, and as a component in

advanced electronic and plasmonic devices. Its properties at ambient conditions are

characterized by the cubic rocksalt (B1, NaCl-type) crystal structure, which is its most

energetically favorable phase.[2][3] Understanding the behavior of YN under hydrostatic
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pressure is crucial for predicting its stability and performance in extreme environments and for

discovering novel pressure-induced properties. High-pressure studies reveal fundamental

insights into the material's interatomic interactions, phase stability, and electronic

characteristics, which can differ substantially from its behavior at ambient pressure.

Structural Properties under Hydrostatic Pressure
Ambient and High-Pressure Crystal Structures
At standard temperature and pressure, YN adopts the rocksalt (B1) structure.[3] Theoretical

calculations based on Density Functional Theory (DFT) confirm that the formation enthalpy of

the rocksalt phase is lower than competing hexagonal structures, making it the stable ground

state.[3]

Upon the application of hydrostatic pressure, YN undergoes a structural phase transition. The

majority of theoretical studies predict a transition from the rocksalt (B1) structure to the cesium

chloride (B2, CsCl-type) structure.[2] However, recent experimental and computational work

has identified a transition to a B10-type structure, which is identical to a high-pressure phase of

Barium Oxide (BaO).[1][4] This B10 phase was observed to form starting at 116 GPa, with the

transition being almost complete by 170 GPa.[1][4] Theoretical enthalpy calculations support

this finding, suggesting the B1-to-B10 transition occurs at 108 GPa, prior to a potential B1-to-

B2 transition.[4]

Quantitative Structural Data
The structural parameters of YN, including its lattice constant, bulk modulus, and the critical

pressure for phase transition, have been determined through various theoretical calculations

and experimental measurements. A summary of these key quantitative findings is presented in

Table 1. The reported values for the B1 → B2 transition pressure vary widely, from

approximately 130 GPa to 198.5 GPa, a discrepancy often attributed to the choice of

computational method (e.g., exchange-correlation functional).[2]

Table 1: Summary of Structural Properties of Yttrium Nitride (YN)
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Property Structure Value Method

Lattice Parameter
(a₀)

B1 (rocksalt) 4.88 Å DFT[3]

Bulk Modulus (B₀) B1 (rocksalt) 151.0 GPa DFT[2]

Phase Transition

Pressure (Pt)
B1 → B2 ~134 GPa DFT (GGA)[2]

B1 → B2 ~130 GPa DFT (GGA)

B1 → B10 108 GPa (Theoretical) DFT[1][4]

| | B1 → B10 | Starts at 116 GPa (Experimental) | DAC, XRD[1][4] |

Electronic Properties under Hydrostatic Pressure
Band Structure at Ambient Pressure
Under ambient conditions, YN is a semiconductor with an indirect bandgap between the

Gamma (Γ) and X points in the Brillouin zone.[2] The exact value of the bandgap is a subject of

some debate in the literature, with theoretical values ranging from 0.8 eV to 1.3 eV.[2][3] This

semiconducting nature is a key characteristic for its potential use in electronic devices.

Pressure-Induced Electronic Transitions
The application of hydrostatic pressure significantly modifies the electronic band structure of

YN. A key prediction from ab initio calculations is the transition from an indirect (Γ-X) bandgap

semiconductor to a direct (X-X) bandgap semiconductor at a pressure of approximately 84

GPa.[2] This change is fundamentally important, as direct bandgap materials are generally

more efficient for optoelectronic applications involving light emission. Further compression

eventually leads to the closing of the bandgap and metallization of the material.

Table 2: Summary of Electronic Properties of Yttrium Nitride (YN)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.frontiersin.org/journals/materials/articles/10.3389/fmats.2025.1526968/full
https://www.researchgate.net/publication/225628783_Ab_initio_calculations_of_yttrium_nitride_Structural_and_electronic_properties
https://www.researchgate.net/publication/225628783_Ab_initio_calculations_of_yttrium_nitride_Structural_and_electronic_properties
https://www.researchgate.net/publication/366213682_Dense_Structure_of_Yttrium_Nitride_as_a_Post-Rock-Salt_Phase_High-Pressure_Experiments_and_Computations
https://pubs.acs.org/doi/abs/10.1021/acs.inorgchem.2c03317
https://www.researchgate.net/publication/366213682_Dense_Structure_of_Yttrium_Nitride_as_a_Post-Rock-Salt_Phase_High-Pressure_Experiments_and_Computations
https://pubs.acs.org/doi/abs/10.1021/acs.inorgchem.2c03317
https://www.researchgate.net/publication/225628783_Ab_initio_calculations_of_yttrium_nitride_Structural_and_electronic_properties
https://www.researchgate.net/publication/225628783_Ab_initio_calculations_of_yttrium_nitride_Structural_and_electronic_properties
https://www.frontiersin.org/journals/materials/articles/10.3389/fmats.2025.1526968/full
https://www.researchgate.net/publication/225628783_Ab_initio_calculations_of_yttrium_nitride_Structural_and_electronic_properties
https://www.benchchem.com/product/b1596147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Pressure Value / Transition Method

Bandgap Type 0 GPa Indirect (Γ-X) DFT (GGA)[2]

Bandgap Energy (Eg) 0 GPa 0.8 eV DFT (GGA)[2]

0 GPa 0.9 - 1.3 eV Various[3]

| Indirect-to-Direct Transition | ~84 GPa | (Γ-X) → (X-X) | DFT (GGA)[2] |

Methodologies
Computational Protocols
The theoretical investigation of YN under pressure predominantly relies on first-principles

quantum mechanical calculations within the framework of Density Functional Theory (DFT).[5]

[6]

Total Energy Calculations: The structural properties are determined by calculating the total

energy of the crystal for various volumes (E-V curve). Common methods include the Full-

Potential Linearized Augmented Plane Wave (FP-LAPW) and Full Potential Linear Muffin-Tin

Orbital (FP-LMTO) methods.[1][2]

Exchange-Correlation Functional: The choice of the exchange-correlation functional is

critical. The Generalized Gradient Approximation (GGA) is widely used for structural

properties, while functionals like the Engel-Vosko GGA (EV-GGA) are sometimes employed

for more accurate electronic property calculations.[2]

Equation of State (EoS): The calculated E-V data is fitted to an equation of state (e.g., Birch-

Murnaghan) to extract ground-state properties like the equilibrium lattice constant and bulk

modulus.

Phase Transition Pressure: The transition pressure (Pt) is determined by calculating the

enthalpy (H = E + PV) for the competing crystal structures (e.g., B1 and B2). The pressure at

which the enthalpies of the two phases become equal defines the thermodynamic transition

pressure.[2]

Experimental Protocols
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High-pressure experiments are essential for validating theoretical predictions and exploring

novel material synthesis.

Diamond Anvil Cell (DAC): The primary tool for generating ultra-high static pressures is the

diamond anvil cell (DAC).[7][8][9] A sample of yttrium is placed in a gasket between two

diamond anvils and compressed.

High-Pressure Synthesis: To synthesize YN, the yttrium sample within the DAC is heated to

high temperatures (e.g., >2000 K) using a focused laser while being held under high

pressure in a nitrogen-rich environment (supercritical nitrogen).[1][4][10]

In Situ Characterization: The crystal structure of the synthesized material is analyzed in situ

(while under pressure) using synchrotron X-ray Diffraction (XRD).[1][4] This allows for the

direct observation of pressure-induced phase transitions and the determination of lattice

parameters as a function of pressure.

Visualizations
The following diagrams illustrate the key processes described in this guide, adhering to the

specified design constraints for clarity and contrast.

Low Pressure (< 110 GPa) High Pressure (> 110 GPa)

YN
Rock-Salt Structure (B1)

Hydrostatic
Pressure Increase

YN
B10 or B2 Structure

Click to download full resolution via product page

Pressure-induced structural phase transition in Yttrium Nitride (YN).
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Define Crystal Structures
(e.g., B1 and B2 phases of YN)

Perform DFT Calculations
(Total Energy vs. Volume)

Calculate Electronic Band Structure
at various pressures

Fit E-V Data to
Equation of State (EoS)

Calculate Enthalpy vs. Pressure
H(P) = E(V) + PV

Extract Ground State Properties
(a₀, B₀, etc.)

Determine Transition Pressure (Pt)
(where H_B1 = H_B2)

Analyze Bandgap
(Direct/Indirect, Energy)

Click to download full resolution via product page

Typical workflow for ab initio studies of materials under pressure.

Conclusion
Yttrium Nitride demonstrates significant changes in its structural and electronic properties

under hydrostatic pressure. It transitions from a stable rocksalt (B1) structure to a higher-

density phase, either B2 or B10, at pressures exceeding 100 GPa. This structural change is

accompanied by a modification of its electronic bandgap from indirect to direct, which could

have implications for its use in optoelectronic devices. While computational studies have

provided a strong foundation for understanding these phenomena, discrepancies in the

predicted transition pressures highlight the need for further precise experimental validation. The

continued investigation of YN and other transition metal nitrides under extreme conditions will

undoubtedly uncover new physics and pave the way for the design of novel advanced

materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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